Bis(2-butoxyethyl) decanedioate chemical structure
Bis(2-butoxyethyl) decanedioate chemical structure
An In-Depth Technical Guide to Bis(2-butoxyethyl) decanedioate: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Bis(2-butoxyethyl) decanedioate. It delves into its molecular structure, physicochemical properties, synthesis methodologies, and its applications, with a focus on its functional role as a plasticizer and excipient.
Molecular Identity and Chemical Structure
Bis(2-butoxyethyl) decanedioate, also known by its synonym Bis(2-butoxyethyl) sebacate, is a diester of decanedioic acid (sebacic acid) and 2-butoxyethanol.[1][2] Its identity is unequivocally established by its CAS Registry Number: 141-19-5.[3]
From a structural standpoint, the molecule is characterized by a central, flexible ten-carbon aliphatic chain derived from decanedioic acid. This linear C10 backbone is ester-linked at both ends to a 2-butoxyethyl group. The presence of ether linkages within the side chains (butoxyethyl) and the long aliphatic core imparts significant lipophilicity and flexibility to the molecule.
Key Structural Identifiers:
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IUPAC Name : bis(2-butoxyethyl) decanedioate[2]
The molecule's large size and number of rotatable bonds contribute to its liquid state at room temperature and its low volatility.[2]
Caption: Simplified connectivity of Bis(2-butoxyethyl) decanedioate.
Physicochemical Properties
The functional characteristics of Bis(2-butoxyethyl) decanedioate in various applications are dictated by its physical and chemical properties. It is a colorless liquid with a high boiling point and low vapor pressure, indicative of its intended use as a stable, non-volatile additive in material formulations.[2][4]
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Melting Point | -15.8 °C | [4] |
| Boiling Point | 412 °C (Experimental Avg.) | [4] |
| Density | 0.973 g/cm³ | [4] |
| Water Solubility | 4.07e-5 g/L (Predicted) | [4] |
| LogP (Octanol-Water) | 4.53 - 5.0 | [1][4] |
| Vapor Pressure | 5.05e-8 mm Hg | [4] |
| Viscosity | 12.0 cP | [4] |
| Flash Point | 188 °C | [4] |
The high LogP value underscores its lipophilic nature, making it highly soluble in non-polar solvents and virtually insoluble in water.[1][4] This property is critical for its function as a plasticizer within hydrophobic polymer matrices. The viscosity of 12.0 cP suggests it is a relatively fluid liquid, which aids in its processing and incorporation into other materials.[4]
Synthesis and Manufacturing Insights
While specific industrial synthesis protocols for Bis(2-butoxyethyl) decanedioate are proprietary, the most logical and common route is through a direct acid-catalyzed esterification, specifically a Fischer esterification. This well-established reaction involves the condensation of a carboxylic acid (decanedioic acid) with an alcohol (2-butoxyethanol).
Plausible Synthesis Protocol: Fischer Esterification
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Reactant Charging : Decanedioic acid (1.0 equivalent) and 2-butoxyethanol (a slight excess, e.g., 2.2 equivalents) are charged into a reaction vessel equipped with a stirrer, a heating mantle, and a Dean-Stark apparatus or similar setup for water removal. A non-polar solvent that forms an azeotrope with water, such as toluene, is added to facilitate this removal.
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Catalyst Addition : A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount (e.g., 1-2 mol%).
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Reaction : The mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope with the solvent, which is crucial for driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
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Monitoring : The reaction progress is monitored by measuring the amount of water collected or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up : Upon completion, the reaction mixture is cooled. The catalyst is neutralized by washing with an aqueous basic solution (e.g., sodium bicarbonate solution), followed by washing with brine to remove residual salts.
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Purification : The organic solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield high-purity Bis(2-butoxyethyl) decanedioate.
This method is favored for its use of readily available and relatively inexpensive starting materials. The choice of catalyst and the efficient removal of water are key to achieving high yields.
Caption: A typical workflow for the synthesis of Bis(2-butoxyethyl) decanedioate.
Applications in Research and Drug Development
The primary industrial application of Bis(2-butoxyethyl) decanedioate is as a plasticizer.[2] In the context of drug development and material science, its properties make it suitable for several specialized uses:
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Plasticizer for Polymers : In pharmaceutical formulations, polymers are often used for controlled-release coatings, transdermal patches, and medical device components. Bis(2-butoxyethyl) decanedioate can be incorporated into polymers like polyvinyl chloride (PVC) and cellulosics to increase their flexibility, reduce brittleness, and improve workability. Its low volatility and minimal migration potential are highly desirable for maintaining the integrity and performance of the final product over its shelf life.
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Solvent and Coalescing Agent : Its solvent properties can be leveraged in the formulation of polymer-based coatings for tablets or medical devices. It can help dissolve active pharmaceutical ingredients (APIs) or other excipients, ensuring a homogenous mixture and facilitating the formation of a uniform film upon drying.
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Excipient in Topical and Transdermal Formulations : The lipophilic nature and low irritancy potential of long-chain diesters suggest that Bis(2-butoxyethyl) decanedioate could function as a component of the vehicle in creams, ointments, or as a penetration enhancer in transdermal drug delivery systems. It can help solubilize lipophilic drugs and facilitate their transport across the skin barrier.
The U.S. production volume has been reported as under 1,000,000 lbs annually, indicating its use in more specialized applications rather than as a bulk commodity plasticizer.[5]
Toxicological Profile and Safe Handling
Comprehensive toxicological data for Bis(2-butoxyethyl) decanedioate is limited. However, an assessment of risk can be inferred from data on structurally related compounds and its precursors.
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Related Diesters : Human health assessments of other diesters, such as bis(2-ethylhexyl) adipate (DEHA) and bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, generally indicate low acute oral and dermal toxicity.[6][7] Skin and eye irritation are typically mild, and they are not generally considered to be skin sensitizers.[7]
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Related Phthalates : A structurally analogous phthalate, Bis(2-butoxyethyl) phthalate, has been noted to potentially cause CNS depression and mild liver toxicity after ingestion of large amounts, which is a common observation for many phthalate esters.[8]
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Precursor Metabolites : Upon hydrolysis, the molecule would break down into decanedioic acid and 2-butoxyethanol. 2-Butoxyethanol is a known hematotoxin in some animal species, causing effects on red blood cells.[9] However, the rate and extent of in-vivo hydrolysis of this large diester are not well-documented.
Safe Handling Protocols:
Given the available information, standard laboratory precautions for handling organic chemicals are recommended.
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Personal Protective Equipment (PPE) : Wear safety glasses with side shields, nitrile gloves, and a lab coat.
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Ventilation : Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols or vapors, especially when heated.
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Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of the chemical in accordance with local, state, and federal regulations.
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
As with any chemical, researchers should consult the most current Safety Data Sheet (SDS) before use.
References
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U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate Properties. CompTox Chemicals Dashboard. Available at: [Link]
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Scent.vn. (n.d.). Bis(2-butoxyethyl) sebacate (CAS 141-19-5). Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Decanedioic acid, bis(2-butoxyethyl) ester. NIST Chemistry WebBook. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Decanedioic acid, bis(2-butoxyethyl) ester (CAS 141-19-5). Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Links. CompTox Chemicals Dashboard. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Cancer. CompTox Chemicals Dashboard. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Bis(2-butoxyethyl) sebacate. PubChem Compound Database. Available at: [Link]
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Inxight Drugs. (n.d.). BIS(2-BUTOXYETHYL) SEBACATE. Available at: [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Bis(2-butoxyethyl) adipate. PubChem Compound Database. Available at: [Link]
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Haz-Map. (n.d.). Bis(2-butoxyethyl) phthalate - Hazardous Agents. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Bis(2-butoxyethyl) decanedioate - Exposure: Production Volumes. CompTox Chemicals Dashboard. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]
- Google Patents. (n.d.). JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate.
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Australian Government Department of Health. (2017). Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester: Human health tier II assessment. Available at: [Link]
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Australian Government Department of Health. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Available at: [Link]
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